Home > Products > Screening Compounds P135125 > 5-Methoxy-6-nitro-2,3-dihydro-1H-inden-1-one
5-Methoxy-6-nitro-2,3-dihydro-1H-inden-1-one - 221311-07-5

5-Methoxy-6-nitro-2,3-dihydro-1H-inden-1-one

Catalog Number: EVT-3253657
CAS Number: 221311-07-5
Molecular Formula: C10H9NO4
Molecular Weight: 207.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(Z)-6-Methoxy-2-(2,2,2-trifluoro-1-hydroxyethylidene)-2,3-dihydro-1H-inden-1-one

  • Compound Description: This compound, with the molecular formula C12H6F6O3, shares the core structure of 2,3-dihydro-1H-inden-1-one with the target compound, 5-Methoxy-6-nitro-2,3-dihydro-1H-inden-1-one. Its crystal structure has been determined and reported. []

5-Chloro-2-(2-(3,4-dihydroisoquinoline-2(1H)-yl)ethyl)-2-methyl-2,3-dihydro-1H-inden-1-one (SYA 40247)

  • Compound Description: SYA 40247 is a chiral compound exhibiting high binding affinity for the 5-HT7 receptor. Enantioseparation of SYA 40247 has been achieved, and the specific rotation values for its enantiomers have been determined. []

(E)-2-(4-Hydroxybenzylidene)-2,3-dihydro-1H-inden-1-one

  • Compound Description: This compound is a derivative of (E)-2-(benzylidene)-2,3-dihydro-1H-inden-1-one, featuring a 4-hydroxybenzylidene substituent at the 2-position. Its crystal structure has been analyzed, revealing key intermolecular interactions, including classical O–H···O hydrogen bonds. []

(E)-2-(4-Dimethylaminobenzylidene)-2,3-dihydro-1H-inden-1-one

  • Compound Description: This (E)-2-(benzylidene)-2,3-dihydro-1H-inden-1-one derivative possesses a 4-dimethylaminobenzylidene substituent at the 2-position. Its crystal structure and intermolecular interactions, including C–H···O hydrogen bonds and C–H---π interactions, have been studied. []

(E)-2-(4-Cyanobenzylidene)-2,3-dihydro-1H-inden-1-one

  • Compound Description: This compound is another (E)-2-(benzylidene)-2,3-dihydro-1H-inden-1-one derivative, characterized by a 4-cyanobenzylidene group at the 2-position. Its crystal structure has been determined, showing involvement of the carbonyl oxygen in non-classical C–H···O hydrogen bonds and the presence of π···π interactions. []

Monoclinic-(E)-2-(3-Nitrobenzylidene)-2,3-dihydro-1H-inden-1-one

  • Compound Description: This compound is a monoclinic polymorph of (E)-2-(3-nitrobenzylidene)-2,3-dihydro-1H-inden-1-one, distinguished by a 3-nitrobenzylidene substituent at the 2-position. Its crystal structure has been solved and compared to a previously reported triclinic form, highlighting the potential for different π···π interaction motifs in these structures. []

(E)-2-(4-Hydroxy-3,5-dimethylbenzylidene)-2,3-dihydro-1H-indan-1-one

  • Compound Description: This compound is a derivative of (E)-2-(benzylidene)-2,3-dihydro-1H-inden-1-one, featuring a 4-hydroxy-3,5-dimethylbenzylidene group at the 2-position. Its crystal structure has been determined, and Hirshfeld surface calculations have been performed to analyze its intermolecular interactions. []

2-(4-Methoxybenzylidene)-2,3-dihydro-1H-inden-1-one

  • Compound Description: This (E)-2-(benzylidene)-2,3-dihydro-1H-inden-1-one derivative is characterized by a 4-methoxybenzylidene substituent at the 2-position. Its crystal structure has been previously reported, and Hirshfeld surface analyses have been performed to investigate its intermolecular interactions. []

6-((2-Fluoro-3-(1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)propyl)amino)-2,3-dihydro-1H-inden-1-one

  • Compound Description: This compound has shown potent activity as a G protein-coupled receptor 119 (GPR119) agonist. []

2-Nitro-2,3-dihydro-1H-inden-1-ol

  • Compound Description: This compound, previously undescribed in the literature, has been synthesized as a potential precursor to 2-nitro-2,3-dihydro-1H-inden-1-ol derivatives. The synthesis involved a multi-step process utilizing an intramolecular Henry reaction. []

2-Methyl-2-nitro-2,3-dihydro-1H-inden-1-ol

  • Compound Description: This compound is a derivative of 2-nitro-2,3-dihydro-1H-inden-1-ol, featuring a methyl group at the 2-position. Its synthesis, involving an intramolecular Henry reaction, has been investigated, and the kinetics of its formation has been studied. []

2,3-Dihydro-1H-inden-1-one

  • Compound Description: This compound serves as a key structural motif in various derivatives. It plays a role in the synthesis of indanone (2,3-dihydro-1H-inden-1-one), which is produced via specific photochemical reactions involving 3-oxocyclopent-1-enyl acetate or 3-oxocyclopent-1-ene-1-carbonitrile and acetylene. []

1-Aryl-2-(trimethylsilyl)acetylenes

  • Compound Description: These compounds act as precursors in a rhodium-catalyzed desilylative cyclocarbonylation reaction, leading to the formation of 2,3-dihydro-1H-inden-1-ones, including various substituted derivatives. []

(E)-2-[4-(Trifluoromethyl)benzylidene]-2,3-dihydro-1H-inden-1-one

  • Compound Description: This (E)-2-(benzylidene)-2,3-dihydro-1H-inden-1-one derivative possesses a 4-(trifluoromethyl)benzylidene substituent at the 2-position. Its crystal structure reveals a nearly planar conformation for both the indan ring system and the trifluoromethyl-substituted benzene ring. []

2-(4-((Diethylamino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one (1a)

  • Compound Description: This donepezil-like compound acts as a dual inhibitor of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), particularly in its E isomeric form. Its activity is relevant to the potential treatment of neurodegenerative diseases like Alzheimer’s disease (AD). []

1-(Chloromethyl)-5-hydroxy-3-(5,6,7-trimethoxyindol-2-ylcarbonyl)-2,3-dihydro-1H-pyrrolo[3,2-f]quinoline (seco-6-azaCBI-TMI)

  • Compound Description: Seco-6-azaCBI-TMI is a highly toxic DNA minor groove alkylator. To mitigate its toxicity and enhance its therapeutic potential, metal complexes of seco-6-azaCBI-TMI have been synthesized and evaluated as potential prodrugs. []

5-Amino-5′-chloro-6-(4-chlorobenzoyl)-8-nitro-2,3-dihydro-1H-spiro[imidazo[1,2-a]pyridine-7,3′-indolin]-2′-one

  • Compound Description: This compound is a complex heterocyclic molecule whose crystal structure has been elucidated, revealing the presence of two independent molecules in the asymmetric unit, both exhibiting intramolecular hydrogen bonding and specific ring conformations. []

2-(2-Methylimidazo[2,1-b]thiazol-6-yl)-1-(2-(5-(6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl)-2,7-diazaspiro[3.5]nonan-7-yl)ethan-1-one (PF-5190457)

  • Compound Description: PF-5190457 is a potent and selective inverse agonist of the ghrelin receptor (growth hormone secretagogue receptor 1a, GHS-R1a). Studies have explored its biotransformation, revealing the formation of hydroxylated metabolites, including one formed via aldehyde oxidase (AO) and xanthine oxidase-mediated metabolism. []

1,1-Di([2H3]methyl)-2,3-dimethyl-1H-indene

  • Compound Description: This compound is a product of the acid-catalyzed cyclialkylation of 2-([2H3]methyl)-4-methyl-4-phenyl[1,1,1-2H3]pentan-3-ol. []

2,3-Dihydro-2,3-di([2H3]methyl)-1,1-dimethyl-1H-indene

  • Compound Description: This compound is another product resulting from the acid-catalyzed cyclialkylation of 2-([2H3]methyl)-4-methyl-4-phenyl[1,1,1-2H3]pentan-3-ol. []

2,3-Dihydro-2-([2H3]methyl)-1,1,3-trimethyl-1H-indene

  • Compound Description: This compound is the sole product obtained from the cyclialkylation of 3-([2H3]methyl)-4-methyl-3-phenylpentan-2-ol, providing insights into the regioselectivity of the reaction. []

Properties

CAS Number

221311-07-5

Product Name

5-Methoxy-6-nitro-2,3-dihydro-1H-inden-1-one

IUPAC Name

5-methoxy-6-nitro-2,3-dihydroinden-1-one

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

InChI

InChI=1S/C10H9NO4/c1-15-10-4-6-2-3-9(12)7(6)5-8(10)11(13)14/h4-5H,2-3H2,1H3

InChI Key

FWMFQPYTWPFXKZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)CCC2=O)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C2C(=C1)CCC2=O)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.